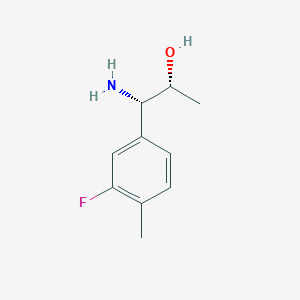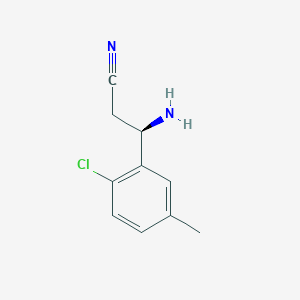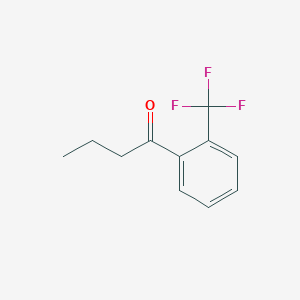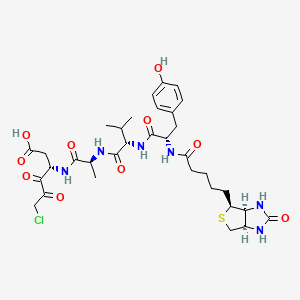
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone is an organic compound that features a cyclopent-2-enone core with a benzyloxy and a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Baylis-Hillman reaction, which is a coupling of an activated alkene derivative with an aldehyde catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions typically involve the use of polar, nonpolar, or protic solvents, and the reaction rate can be influenced by the choice of catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyloxy or hydroxyethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone moiety can undergo nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes or binding to receptor sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone include other cyclopent-2-enone derivatives and benzyloxy-substituted enones. Examples include:
- This compound
- 2-(2-(Methoxy)-1-hydroxyethyl)cyclopent-2-enone
- 2-(2-(Ethoxy)-1-hydroxyethyl)cyclopent-2-enone .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and hydroxyethyl substituents allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2-phenylmethoxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c15-13-8-4-7-12(13)14(16)10-17-9-11-5-2-1-3-6-11/h1-3,5-7,14,16H,4,8-10H2 |
Clave InChI |
UCMHMFQVPDSGQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1)C(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


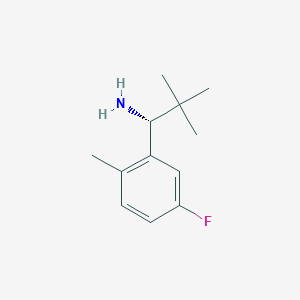

![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
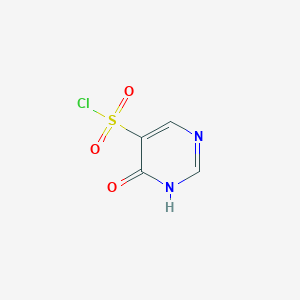
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)
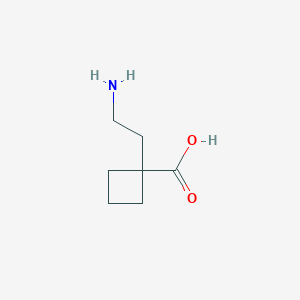
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
